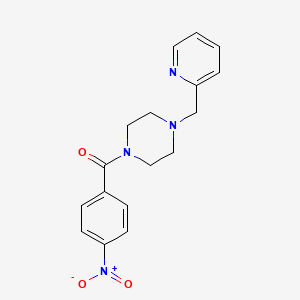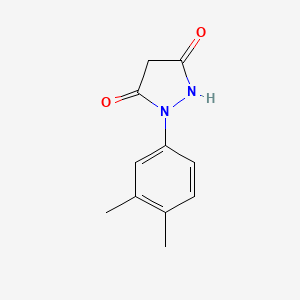![molecular formula C20H17N3O2 B5514874 5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)
5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of analogs related to the target compound involves microwave irradiation techniques, showing that novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones can be efficiently produced and evaluated for potential anticancer activity. These compounds, including the target molecule, exhibit promising in vitro cytotoxicity against human tumor cell lines, indicating their potential as lead compounds for antitumor agents (Penthala et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates the importance of the (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione framework. Studies have shown the configuration of these molecules and their intramolecular hydrogen bonding, which can be crucial for their biological activity and interaction with biological targets. The planarity of the molecule and the orientation of substituents significantly affect the molecule's properties and interactions (Wang et al., 2005).
Chemical Reactions and Properties
The compound's chemical reactions primarily involve its synthesis from benzylidene precursors through catalytic hydrogenation. The structure-activity relationship (SAR) of these compounds, derived from their chemical reactions, plays a critical role in determining their potential as therapeutic agents. Their reactivity and interactions with various substrates can further elucidate their chemical properties and potential applications (F. Wessels et al., 1980).
科学的研究の応用
Anticancer Potential
The synthesis and in vitro screening of novel N-benzyl aplysinopsin analogs, including compounds structurally related to 5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione, have demonstrated potential anticancer activities. These analogs were evaluated for cytotoxicity against a panel of 60 human tumor cell lines, with certain compounds exhibiting potent growth inhibition against melanoma and ovarian cancer cells. This indicates the compound's promise as a lead for further optimization in anticancer drug development (Penthala, Yerramreddy, & Crooks, 2011).
Catalyst in Organic Synthesis
Research on ruthenium(II) complexes incorporating N-heterocyclic carbene ligands has revealed their efficiency in catalyzing C-N bond formation through a hydrogen-borrowing strategy under solvent-free conditions. These complexes, related by conceptual similarity to the core structure of 5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione, show significant promise in organic synthesis, especially for constructing nitrogen-containing compounds (Donthireddy, Illam, & Rit, 2020).
Antimicrobial and Antiproliferative Properties
Schiff bases derived from 1,3,4-thiadiazole compounds, which share functional group similarities with 5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione, have been synthesized and tested for biological activities. These compounds displayed DNA protective ability against oxidative stress and strong antimicrobial activity against certain bacterial strains. Moreover, one compound exhibited significant cytotoxicity against cancer cell lines, highlighting the potential of these structures in developing new therapeutic agents with minimal cytotoxicity (Gür et al., 2020).
Nematicidal Agents
A series of novel methylene-bis-thiazolidinone derivatives, related in structure to 5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione, were synthesized and evaluated for their nematicidal and antibacterial activity. These compounds offer a promising avenue for the development of new nematicidal agents, with potential applications in agricultural pest control (Srinivas, Nagaraj, & Reddy, 2008).
特性
IUPAC Name |
(5E)-5-[[1-[(3-methylphenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13-5-4-6-14(9-13)11-23-12-15(16-7-2-3-8-18(16)23)10-17-19(24)22-20(25)21-17/h2-10,12H,11H2,1H3,(H2,21,22,24,25)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIZITLSFHLNOT-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-({1-[(3-Methylphenyl)methyl]-1H-indol-3-YL}methylidene)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)

![4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one](/img/structure/B5514818.png)
![N'-(2-nitrobenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5514826.png)

![4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B5514845.png)
![5-chloro-2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5514859.png)
![N-[(3S*,4R*)-1-(3-chloro-2-pyridinyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5514862.png)
![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)
![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)
![{2-[hydroxy(phenyl)methyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B5514887.png)
![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)